Lipophilicity: Measured logP of 0.474 Distinguishes the Meta-Aminobenzyl Scaffold from the Para Isomer (logP 1.47) and Direct N-Aryl Analogs (XLogP3 1.4)
The target compound exhibits a measured logP of 0.474 as reported in the ChemBase database [1]. This is substantially lower than the logP of 1.4731 reported for its direct para-substituted isomer {1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol (CAS 334952-06-6) by the vendor Leyan , representing an approximately 3.1-fold difference in logP units (ΔlogP ≈ 1.0). The direct N-aryl analog 1-(3-aminophenyl)piperidine-3-methanol (CAS 1154253-54-9) has a computed XLogP3 of 1.4 [2], also markedly higher than the target. The lower logP of the target compound is attributed to the combination of the meta-amino substitution pattern and the methylene spacer, which collectively increase hydrogen-bonding capacity and reduce hydrophobic surface area relative to the para isomer and direct N-aryl scaffolds.
| Evidence Dimension | Lipophilicity (logP) – Octanol/Water Partition Coefficient |
|---|---|
| Target Compound Data | Measured logP: 0.474 (ChemBase database) |
| Comparator Or Baseline | Para isomer (CAS 334952-06-6): logP 1.4731 (Leyan vendor data); Direct N-aryl analog (CAS 1154253-54-9): XLogP3 1.4 (PubChem computed) |
| Quantified Difference | ΔlogP ≈ 1.0 unit (target vs. para isomer); ΔlogP ≈ 0.93 unit (target vs. direct N-aryl analog) |
| Conditions | logP values from different sources (measured vs. vendor-reported vs. computed); direct head-to-head measurement under identical conditions not available |
Why This Matters
A one-unit difference in logP corresponds to a roughly 10-fold difference in octanol/water partition coefficient, which has significant implications for aqueous solubility, membrane permeability, and potential off-target partitioning in biological assays.
- [1] ChemBase. {1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol, ChemBase ID: 267490. logP: 0.474. URL: http://www.chembase.cn/substance-554653.html View Source
- [2] PubChem. 1-(3-Aminophenyl)piperidine-3-methanol, CID 43590187. XLogP3-AA: 1.4. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Aminophenyl_piperidine-3-methanol View Source
